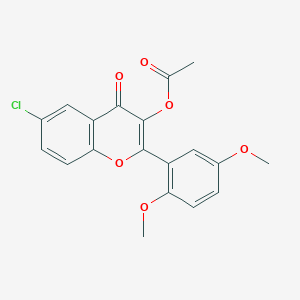
6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 6-chloro-4H-chromen-4-one.
Condensation Reaction: The first step involves a condensation reaction between 2,5-dimethoxybenzaldehyde and 6-chloro-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 6-chloro-2-(2,5-dimethoxyphenyl)-4H-chromen-4-one.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and appropriate solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride
- 6-chloro-2-(2,5-dimethoxyphenyl)-4H-chromen-4-one
Uniqueness
6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H15ClO6 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
[6-chloro-2-(2,5-dimethoxyphenyl)-4-oxochromen-3-yl] acetate |
InChI |
InChI=1S/C19H15ClO6/c1-10(21)25-19-17(22)13-8-11(20)4-6-16(13)26-18(19)14-9-12(23-2)5-7-15(14)24-3/h4-9H,1-3H3 |
InChI Key |
DQYKRZNAVGNKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(OC2=C(C1=O)C=C(C=C2)Cl)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzenesulfonamide](/img/structure/B11483660.png)
![Ethyl 4-{[{[(5-bromofuran-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11483667.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11483671.png)
![6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11483677.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11483688.png)
![2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11483689.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11483706.png)
![12-methyl-2,3,9,9a-tetrahydro-1H-3a,9-(epiminoethano)cyclopenta[b]chromen-11-one](/img/structure/B11483709.png)
![6-cyclohexyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11483717.png)

![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-fluorophenyl)-3-(2-pyrazinyl)-](/img/structure/B11483732.png)
![N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide](/img/structure/B11483741.png)
![2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11483751.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B11483759.png)
